molecular formula C14H21BrMg B13417506 Magnesium;octylbenzene;bromide

Magnesium;octylbenzene;bromide

Cat. No.: B13417506
M. Wt: 293.53 g/mol
InChI Key: KNLIRKVXLNJKDL-UHFFFAOYSA-M
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Description

Magnesium;octylbenzene;bromide is an organometallic compound that combines magnesium, octylbenzene, and bromide

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;octylbenzene;bromide can be synthesized through the reaction of octylbenzene with magnesium in the presence of a bromide source. One common method involves the use of Grignard reagents, where magnesium metal reacts with an alkyl or aryl halide (in this case, octylbenzene bromide) in an anhydrous ether solvent . The reaction typically requires a dry nitrogen atmosphere to prevent hydrolysis and oxidation of the Grignard reagent .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of magnesium;octylbenzene;bromide involves the formation of a Grignard reagent, where the magnesium atom inserts itself between the carbon and bromide atoms. This creates a highly reactive organomagnesium compound that can readily react with electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets include carbonyl groups in aldehydes and ketones, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium;octylbenzene;bromide is unique due to the presence of the octylbenzene group, which imparts specific reactivity and properties not found in simpler Grignard reagents. This makes it particularly useful in the synthesis of complex organic molecules and materials .

Properties

IUPAC Name

magnesium;octylbenzene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21.BrH.Mg/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;;/h9-10,12-13H,2-6,8,11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLIRKVXLNJKDL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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